molecular formula C9H11F3N2 B6286047 N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine CAS No. 73164-30-4

N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine

Cat. No.: B6286047
CAS No.: 73164-30-4
M. Wt: 204.19 g/mol
InChI Key: VRPUKJBVBYRCNY-UHFFFAOYSA-N
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Description

N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine is an organic compound with the molecular formula C9H12ClF3N2. It is a derivative of benzene, featuring both dimethyl and trifluoromethyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine typically involves the reaction of 3-(trifluoromethyl)aniline with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd-C), to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process is carefully monitored to maintain the desired temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Properties

IUPAC Name

4-N,4-N-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-14(2)6-3-4-8(13)7(5-6)9(10,11)12/h3-5H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPUKJBVBYRCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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